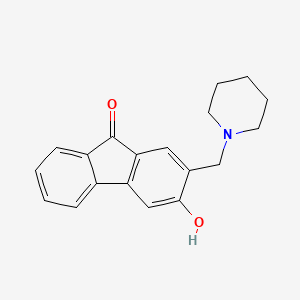
Lysidine bitartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lysidine bitartrate is a chemical compound that plays a crucial role in the modification of transfer ribonucleic acid (tRNA) in bacteria. It is a lysine-combined modified cytidine located at the anticodon wobble position of eubacterial tRNAIle2. This modification is essential for converting the codon specificity from AUG to AUA and the aminoacylation specificity from recognition by methionyl-tRNA synthetase to that by isoleucyl-tRNA synthetase .
準備方法
Synthetic Routes and Reaction Conditions
Lysidine bitartrate is synthesized through a series of biochemical reactions involving lysine and ATP as substrates. The enzyme tRNAIle-lysidine synthetase (TilS) catalyzes the formation of lysidine by adenylating the cytidine at the wobble position of tRNAIle, followed by the nucleophilic attack of lysine on the C2 carbon of cytidine .
Industrial Production Methods
The process requires precise control of reaction conditions, including temperature, pH, and substrate concentrations, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Lysidine bitartrate undergoes several types of chemical reactions, including:
Substitution Reactions: The lysine moiety can be substituted at the C2 position of cytidine.
Adenylation: The cytidine is adenylated by ATP during the synthesis process.
Common Reagents and Conditions
Reagents: Lysine, ATP, and cytidine.
Major Products
The primary product of these reactions is lysidine, which is then combined with bitartrate to form this compound .
科学的研究の応用
Lysidine bitartrate has several scientific research applications, including:
作用機序
Lysidine bitartrate exerts its effects by modifying the wobble position of tRNAIle, enabling it to recognize the AUA codon instead of AUG. This modification is catalyzed by the enzyme TilS, which uses lysine and ATP as substrates. The adenylation of cytidine at the wobble position is followed by the nucleophilic attack of lysine, resulting in the formation of lysidine . This modification alters the codon-anticodon interaction, ensuring accurate decoding of the genetic code .
類似化合物との比較
Lysidine bitartrate is unique compared to other similar compounds due to its specific role in tRNA modification. Similar compounds include:
Agmatidine: Found in archaea, it is a lysine-containing cytidine derivative that also modifies the wobble position of tRNAIle.
This compound stands out due to its specific enzymatic synthesis pathway and its critical role in bacterial tRNA modification .
特性
分子式 |
C8H14N2O6 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
MLTUPVBYXCWMBU-LREBCSMRSA-N |
異性体SMILES |
CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O |
関連するCAS |
94107-88-7 74347-31-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



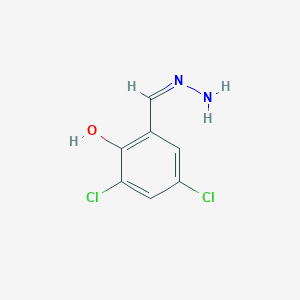
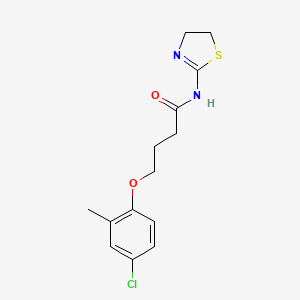
![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
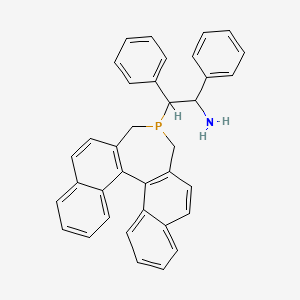
![5-{[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13823873.png)
![5-{[(4-Tert-butylphenyl)sulfonyl]methyl}-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B13823878.png)
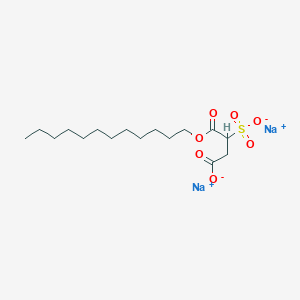
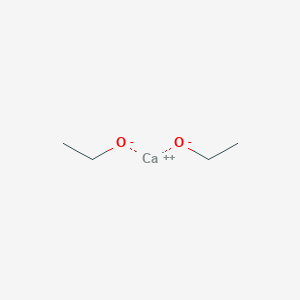
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)
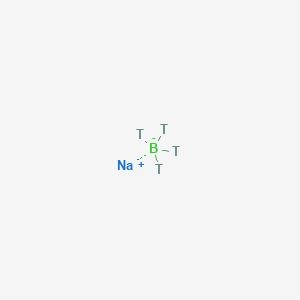

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
